3-(Pyrrolidin-1-yl)benzene-1-sulfonamide
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Overview
Description
3-(Pyrrolidin-1-yl)benzene-1-sulfonamide is a compound that features a pyrrolidine ring attached to a benzene sulfonamide group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. The benzene sulfonamide group is a common structural motif in various pharmaceuticals, known for its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the benzene ring or the pyrrolidine ring .
Scientific Research Applications
3-(Pyrrolidin-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide
- 2-chloro-N-[3-(pyrrolidin-1-yl)propyl]benzene-1-sulfonamide
- 3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide
Uniqueness
3-(Pyrrolidin-1-yl)benzene-1-sulfonamide is unique due to its specific combination of the pyrrolidine ring and the benzene sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,11,13,14) |
InChI Key |
NXPBELJIRIWMML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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